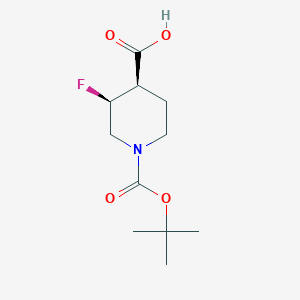

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid

Description

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS: 1864003-07-5, MFCD27978588) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid moiety at the 4-position. This compound is structurally characterized by its stereospecific (3S,4R) configuration, which significantly influences its physicochemical properties and reactivity. It is widely utilized in pharmaceutical synthesis as a chiral building block for drug candidates, particularly in protease inhibitors and receptor modulators .

Properties

IUPAC Name |

(3S,4R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXFBQGBIHPZCF-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine derivatives.

Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Carboxylation: Introduction of the carboxylic acid group at the 4-position, which can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. It has the molecular formula C₁₁H₁₈FNO₄ and a molecular weight of approximately 247.26 g/mol. The compound is of interest because of its potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound has applications in scientific research, including medicinal chemistry, organic synthesis, and biological studies.

- Medicinal Chemistry It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

- Organic Synthesis This compound is used as a building block in the synthesis of complex organic molecules.

- Biological Studies It is used in the study of enzyme inhibitors and receptor ligands due to its structural features. Its structural features allow it to interact with various biological targets, particularly in pharmacological contexts. For instance, compounds with similar structures have been investigated for their roles as enzyme inhibitors and in the modulation of neurotransmitter systems.

- Industrial Applications The compound is used in the development of agrochemicals and other bioactive molecules.

Potential biological activities

Research indicates that this compound exhibits potential biological activities. Its structural features allow it to interact with various biological targets, particularly in pharmacological contexts. For instance, compounds with similar structures have been investigated for their roles as enzyme inhibitors and in the modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom can enhance the binding affinity and metabolic stability of the resulting molecules, while the Boc group provides protection during synthetic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Structural Analogues

The compound exhibits distinct differences compared to its stereoisomers and analogues, primarily in stereochemistry, substituent positioning, and functional groups. Key analogues include:

Table 1: Comparative Overview of Stereoisomers and Analogues

| Compound ID | CAS Number | Molecular Formula | Purity | Stereochemistry | Key Substituents |

|---|---|---|---|---|---|

| JQ-6208 (Target) | 1864003-07-5 | C₁₁H₁₈FNO₄ | 95% | (3S,4R) | 3-Fluoro, 4-carboxylic acid |

| QM-9133 | 1903422-62-7 | C₁₁H₁₈FNO₄ | 98% | (3,4)-Trans racemate | Same backbone, racemic mixture |

| HE-0874 | 2306253-46-1 | C₁₁H₁₈FNO₄ | 95% | (3S,4S) | Cis-configuration |

| JQ-2307 | 1932149-31-9 | C₁₁H₁₈FNO₄ | 95% | (3R,4S) | Enantiomeric to JQ-6208 |

| QM-9132 | 1628475-90-0 | C₁₁H₁₈FNO₄ | 95% | Cis-configuration | Same substituents, different spatial arrangement |

Key Observations :

- Stereochemical Impact : The (3S,4R) configuration (JQ-6208) confers unique reactivity in asymmetric synthesis compared to its enantiomer (JQ-2307) or cis-isomers (HE-0874, QM-9132). For instance, enantiomers may exhibit divergent binding affinities in chiral environments, influencing their utility in drug development .

- Purity Variations : QM-9133, a racemic mixture, achieves 98% purity, suggesting efficient resolution techniques for trans-isomers, whereas cis-isomers (e.g., HE-0874) are typically isolated at 95% purity .

Substituent Variations

Substituents on the piperidine ring significantly alter physicochemical and biological properties:

Table 2: Substituent-Driven Comparisons

Critical Findings :

- Polarity and Solubility : The carboxylic acid group in JQ-6208 enhances water solubility compared to lipophilic aryl substituents (e.g., phenyl or p-tolyl groups), making it more suitable for aqueous-phase reactions .

- Biological Activity : Fluorinated derivatives (e.g., 4-fluorophenyl variant) demonstrate improved metabolic stability due to fluorine’s electronegativity, a trait exploited in antiviral and anticancer agents .

Commercial Availability and Pricing

| Compound | Supplier | Purity | Price (per gram) |

|---|---|---|---|

| JQ-6208 | CymitQuimica | 95% | €251–922 |

| 4-p-Tolyl variant | LEAP CHEM | 95% | $401–2100 |

| Cis-isomer (QM-9132) | BLD Pharm Ltd. | 95% | Not disclosed |

Market Insights : JQ-6208 is competitively priced for research-scale applications, whereas specialized derivatives (e.g., p-tolyl variant) command premium prices due to niche demand .

Biological Activity

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a fluorinated piperidine derivative notable for its applications in medicinal chemistry and organic synthesis. The compound's unique structural features, including a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, contribute to its biological activity and potential as an intermediate in the synthesis of pharmaceuticals.

- Molecular Formula : CHFNO

- Molecular Weight : 247.26 g/mol

- CAS Number : 1864003-07-5

Synthesis Overview

The synthesis of this compound typically involves:

- Starting Material : Commercially available piperidine derivatives.

- Fluorination : Introduction of fluorine at the 3-position using reagents like Selectfluor.

- Protection : The nitrogen is protected using Boc anhydride.

- Carboxylation : Introduction of the carboxylic acid group at the 4-position through carboxylation reactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Medicinal Chemistry Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to act as a precursor to active pharmaceutical ingredients (APIs), enhancing binding affinity and metabolic stability due to the presence of the fluorine atom.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can be explored as enzyme inhibitors. The structural features allow for interactions with specific active sites in enzymes, making it a candidate for further studies in drug development.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Neuropharmacology : A study demonstrated that derivatives of this compound exhibit significant activity against specific neurological targets, suggesting potential therapeutic applications in treating conditions such as depression and anxiety.

- Antimicrobial Activity : Another investigation revealed that certain derivatives possess antimicrobial properties, indicating their potential use in developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| (3S,4R)-3-Fluoropiperidine-4-carboxylic acid | Lacks Boc group | Less stable during reactions |

| (3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid | Contains hydroxyl group | Different reactivity profile |

The mechanism by which this compound exerts its biological effects is largely dependent on its application:

- In medicinal chemistry, it may enhance the efficacy of drugs by improving their pharmacokinetic properties.

- The fluorine atom is known to increase lipophilicity and metabolic stability, which can lead to prolonged action in biological systems.

Q & A

Q. How can the stereochemistry of (3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid be experimentally confirmed?

Answer: The stereochemistry can be confirmed using X-ray crystallography (e.g., SHELX programs for structure refinement ) and NMR spectroscopy . For X-ray analysis, single crystals are grown, and the absolute configuration is determined via anomalous dispersion effects. In NMR, coupling constants (e.g., ) and NOESY/ROESY correlations help establish spatial relationships between protons. For fluorinated compounds, -NMR can provide additional insights into electronic environments and stereochemical effects .

Q. What safety precautions are essential when handling this compound in the laboratory?

Answer: Based on analogous piperidine derivatives:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as GHS Category 2 for skin/eye irritation) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols/dust.

- Storage: Store in a cool, dry place (<20°C) in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .

Q. Which analytical techniques are recommended for purity assessment?

Answer:

- HPLC/MS: To detect impurities and quantify enantiomeric excess (chiral columns may be required).

- Elemental Analysis: Validates elemental composition.

- Melting Point: Consistency with literature values (if available) indicates purity.

- and -NMR: Peaks should align with predicted chemical shifts; absence of extraneous signals confirms purity .

Advanced Research Questions

Q. How can competing elimination reactions during fluorination steps be minimized?

Answer: Fluorination at the 3-position of piperidine may compete with β-elimination. Mitigation strategies include:

- Low-Temperature Conditions: Slow addition of fluorinating agents (e.g., DAST or Deoxo-Fluor) at −78°C to suppress side reactions.

- Steric Protection: Use bulky bases (e.g., DIPEA) to stabilize intermediates.

- Solvent Choice: Polar aprotic solvents (e.g., THF) enhance nucleophilic fluorination over elimination .

Q. What methodologies resolve enantiomeric impurities introduced during Boc-protection or fluorination?

Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for preparative separation.

- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) to crystallize undesired enantiomers.

- Kinetic Resolution: Enzymatic or catalytic asymmetric synthesis to favor the desired stereoisomer .

Q. How does the Boc group influence the compound’s reactivity in subsequent coupling reactions?

Answer: The Boc group acts as a temporary protecting group for the piperidine nitrogen, preventing unwanted nucleophilic attacks during carboxylate activation (e.g., EDCl/HOBt coupling). However, under acidic conditions (e.g., TFA/DCM), Boc deprotection regenerates the free amine, enabling further functionalization (e.g., amide bond formation). Stability studies recommend neutral pH and anhydrous conditions to retain Boc integrity during storage .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

- Low Melting Point/Amorphous Nature: Use slow evaporation of solvents (e.g., ethyl acetate/hexane mixtures) or diffusion methods (e.g., layering with antisolvents).

- Hydration Sensitivity: Perform crystallization under inert atmosphere.

- Crystal Twinning: Optimize cooling rates and seed with pre-formed crystals. SHELXL refinement can resolve twinning artifacts in diffraction data .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar Boc-protected fluoropiperidines?

Answer: Yield variations often arise from:

- Reagent Purity: Ensure fluorinating agents (e.g., DAST) are freshly distilled.

- Reaction Scale: Microscale reactions may overestimate yields due to handling losses.

- Workup Methods: Use extraction/column chromatography protocols validated via TLC monitoring. Cross-validate yields with independent synthetic routes (e.g., asymmetric hydrogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.